LDH-C4 Affinity: 5-Fold Higher Ki for N-sec-Butyl Oxamate Compared to Its Branched Isomer N-Isobutyl Oxamate in a Direct Competitive Binding Study
In a direct comparative study of three N-substituted oxamates against purified mouse LDH isozymes, DL-N-secbutyl oxamic acid (identical to (sec-butylamino)(oxo)acetic acid as the racemate) displayed a competitive inhibition constant (Ki) for the testis-specific isoform LDH-C4 of 0.4 mM, which represents a 5-fold improvement in binding affinity over its branched constitutional isomer N-isobutyl oxamic acid (Ki = 2.0 mM for LDH-C4) measured under identical assay conditions [1]. The sec-butyl derivative also achieved substantially tighter binding than the parent oxamate toward LDH-C4 (oxamate Ki for LDH-C4 ~0.03 mM, but with negligible isoform selectivity) [2].
| Evidence Dimension | Competitive inhibition constant (Ki) for mouse LDH-C4 (LDHx) isozyme |
|---|---|
| Target Compound Data | Ki = 0.4 mM (DL-N-secbutyl oxamic acid, racemic sec-butyl derivative) |
| Comparator Or Baseline | N-Isobutyl oxamic acid: Ki = 2.0 mM for LDH-C4; N-Hydroxyethyl oxamate: Ki = 0.07 mM for LDH-C4; parent oxamate: Ki ~0.03 mM (non-selective) |
| Quantified Difference | 5-fold lower Ki (higher affinity) vs. N-isobutyl oxamic acid; 5.7-fold higher Ki (lower affinity) vs. N-hydroxyethyl oxamate; 13.3-fold higher Ki vs. oxamate |
| Conditions | Mouse LDH isozymes (LDH-C4, LDH-1/LDH-A4, LDH-5/LDH-B4); competitive inhibition vs. pyruvate substrate; 37 °C, pH 7.4; Ki determined by Dixon plot analysis of NADH oxidation at 340 nm [1] |
Why This Matters
For researchers screening oxamate-based inhibitors against sperm-specific LDH-C4 as a contraceptive or anti-cancer target, the 5-fold affinity advantage of the sec-butyl derivative over its isobutyl isomer directly informs compound selection for lead optimization and SAR campaigns.
- [1] Cabrera Hernández A, Estrada Hernández T, Rodríguez Paez L, Farfán N, Baeza I, Wong C. Design, syntheses and evaluation of a selective inhibitor of lactate dehydrogenase C4 (LDHx). Proc West Pharmacol Soc. 1998;41:273–276. View Source
- [2] Rodríguez-Páez L, Chena-Taboada MA, Cabrera-Hernández A, Cordero-Martínez J, Wong C. Oxamic acid analogues as LDH-C4-specific competitive inhibitors. J Enzyme Inhib Med Chem. 2011;26(4):579–586. doi:10.3109/14756366.2011.566221 View Source
